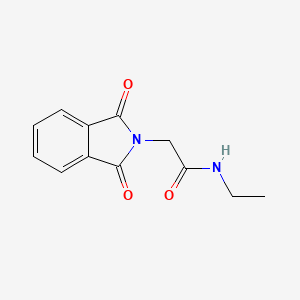

2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

Description

Historical Perspectives and Evolution of Isoindoline-Derived Compounds in Chemical Research

The history of isoindoline-derived compounds is marked by both significant therapeutic breakthroughs and cautionary tales. The most infamous member of this class is thalidomide (B1683933), a drug from the 1950s that led to severe birth defects. nih.gov However, this tragic episode spurred intensive research into the activities of isoindoline (B1297411) derivatives, ultimately leading to the development of safer and more effective therapeutic agents. uobaghdad.edu.iq For instance, modifications to the phthalimide (B116566) core of thalidomide resulted in the creation of lenalidomide (B1683929) and pomalidomide (B1683931), which are used in the treatment of multiple myeloma. nih.gov

The evolution of research in this area has demonstrated that the isoindoline-1,3-dione (or phthalimide) ring system is a "privileged scaffold." mdpi.com This term signifies that this structural motif is capable of binding to a variety of biological targets, leading to a diverse range of pharmacological effects. mdpi.com

Rationale for Investigating 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- within Academic Disciplines

The investigation into specific derivatives like 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is driven by the quest to understand structure-activity relationships. By modifying the substituents on the isoindoline core, researchers can fine-tune the compound's properties to enhance desired biological activities while minimizing off-target effects. nih.gov The N-ethylacetamide group in this particular compound introduces specific chemical features, such as hydrophilicity and hydrogen bonding capabilities, that can influence its interaction with biological macromolecules. rsc.org

Academic research into such compounds is often aimed at exploring their potential as anticonvulsants, anti-inflammatory agents, or for other therapeutic applications, building upon the known bioactivities of the broader phthalimide class. nih.govnih.gov

Overview of Research Trajectories for Related Chemical Scaffolds

Research on related isoindoline scaffolds has followed several key trajectories. One major area of focus has been the synthesis of a wide array of N-substituted phthalimides to explore a vast chemical space. rsc.org These synthetic efforts are often coupled with biological screening to identify compounds with interesting activities, such as antimicrobial, antifungal, analgesic, and antitumor properties. acgpubs.org

Another significant research direction involves the use of isoindoline derivatives as intermediates in the synthesis of more complex molecules. mdpi.com The reactivity of the imide nitrogen allows for the introduction of various functional groups, making it a versatile building block in organic synthesis. mdpi.com Furthermore, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods for these compounds. rsc.org

Defined Scope and Objectives of Academic Research on 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

While extensive research on the broader class of isoindoline-1,3-diones exists, dedicated studies focusing solely on 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- are less prevalent in publicly available literature. The primary objectives of academic research on this specific compound can be inferred to include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound and thoroughly characterizing its structure and physicochemical properties using techniques like NMR, IR, and mass spectrometry.

Exploration of Biological Activity: Screening the compound for a range of biological activities, guided by the known properties of related phthalimide derivatives. This could include assays for anticonvulsant, anti-inflammatory, antimicrobial, and cytotoxic effects.

Structure-Activity Relationship (SAR) Studies: Using the compound as a data point in broader SAR studies to understand how the N-ethylacetamide substituent influences biological activity compared to other N-substituted derivatives.

Research Findings

Detailed research findings specifically for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- are not extensively reported. However, based on research into analogous compounds, we can infer certain characteristics and potential findings.

Physicochemical Properties

The physicochemical properties of a compound are crucial for understanding its behavior in biological systems. Below is a table of predicted properties for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- .

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | PubChem |

| Molecular Weight | 232.24 g/mol | PubChem |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

This table contains predicted data.

Synthesis and Characterization

A plausible synthetic route for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- would involve the reaction of phthalic anhydride (B1165640) with N-ethyl-2-aminoacetamide. This is a common method for the synthesis of N-substituted phthalimides. researchgate.net

The characterization of the resulting compound would rely on standard spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the ethyl group, the acetamide (B32628) linkage, and the phthalimide core.

Infrared (IR) Spectroscopy: Characteristic peaks for the imide carbonyl groups (around 1700-1770 cm⁻¹) and the amide N-H and C=O stretches would be expected.

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-13-10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,2,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUUGNZWUVOVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225128 | |

| Record name | 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74169-70-3 | |

| Record name | 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074169703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Isoindolineacetamide, 1,3 Dioxo N Ethyl

Established Synthetic Pathways for the Core Isoindolineacetamide Scaffold

The isoindoline-1,3-dione moiety, also known as phthalimide (B116566), is a fundamental structural unit in a vast array of biologically active compounds. Its synthesis and subsequent elaboration into acetamide (B32628) derivatives have been extensively studied.

Phthalic Anhydride-Based Cyclization Reactions

The most prevalent and straightforward method for constructing the phthalimide ring system is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. nih.govjetir.org This reaction typically proceeds by heating the reactants, often in a high-boiling point solvent such as glacial acetic acid or toluene. nih.gov The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by the elimination of a water molecule at elevated temperatures, affords the stable five-membered imide ring. youtube.com

The general reaction can be summarized as follows:

Scheme 1: General synthesis of N-substituted phthalimides from phthalic anhydride.

Various modifications to this classical approach have been developed to improve yields and reaction conditions. These include the use of microwave irradiation, which can significantly reduce reaction times, and the application of catalysts such as montmorillonite-KSF clay. jetir.orgresearchgate.net

Acyl Hydrazide Intermediates in Synthesis

An alternative strategy for the synthesis of N-substituted isoindolineacetamides involves the use of acyl hydrazide intermediates. In this approach, a suitable acyl hydrazide is reacted with phthalic anhydride. For instance, the reaction of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with phthalic anhydride in glacial acetic acid under reflux conditions yields the corresponding N-(1,3-dioxoisoindolin-2-yl)acetamide derivative. quora.com This method provides a versatile route to incorporate complex functionalities into the final molecule. Acyl hydrazides themselves can be prepared from the corresponding esters by reaction with hydrazine (B178648) hydrate. quora.com

N-Alkylation and Acylation Strategies for Amide Formation

The formation of the N-ethylacetamide side chain can be achieved through N-alkylation or N-acylation strategies. One common method is the Gabriel synthesis, where potassium phthalimide is N-alkylated with an appropriate alkyl halide. turito.com For the synthesis of the target compound, this would involve the reaction of potassium phthalimide with 2-chloro-N-ethylacetamide.

Alternatively, N-alkylation can be performed on phthalimide itself using alkyl halides in the presence of a base, such as potassium hydroxide, in an ionic liquid medium. quora.com This method offers advantages like milder reaction conditions and the potential for recycling the ionic liquid.

Another approach involves the direct acylation of an amine. For example, ethylamine (B1201723) can be reacted with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) to form N-ethylacetamide. doubtnut.com This N-ethylacetamide would then need to be further functionalized to attach the isoindoline-1,3-dione moiety.

Targeted Synthesis of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- and Analogues

While a specific, detailed synthesis for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is not extensively documented in readily available literature, its synthesis can be logically deduced from established methodologies. A plausible and efficient route would involve the reaction of phthalic anhydride with 2-amino-N-ethylacetamide.

The synthesis of the requisite starting material, 2-amino-N-ethylacetamide, can be achieved by reacting ethylamine with chloroacetyl chloride to form 2-chloro-N-ethylacetamide, followed by nucleophilic substitution of the chlorine with an amino group, for example, through the Gabriel synthesis or by reaction with ammonia. A more direct synthesis of N-ethylacetamide has been reported using ethyl acetate (B1210297) and ethylamine with a mixed oxide catalyst. fcchemicals.com

Once 2-amino-N-ethylacetamide is obtained, its condensation with phthalic anhydride, likely under reflux in glacial acetic acid, would yield the target compound, 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Optimization of Reaction Conditions and Yields

The optimization of the reaction between phthalic anhydride and a primary amine is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Solvent: High-boiling point solvents like glacial acetic acid, toluene, and DMF are commonly used to facilitate the dehydration step. nih.govrsc.org The choice of solvent can also influence the reaction rate and selectivity.

Temperature: The reaction generally requires heating to drive the intramolecular cyclization and removal of water. Temperatures typically range from 110 °C to 180 °C. nih.govresearchgate.net

Catalyst: While the reaction can proceed without a catalyst, acidic catalysts like sulphamic acid or solid catalysts like montmorillonite (B579905) clay can enhance the reaction rate. jetir.orgresearchgate.net

Reaction Time: Reaction times can vary from a few hours to several hours depending on the reactivity of the amine and the reaction conditions. nih.gov Microwave-assisted synthesis has been shown to significantly shorten reaction times to a matter of minutes. researchgate.net

Table 1: Comparison of Reaction Conditions for Phthalimide Synthesis

| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Glacial Acetic Acid | None | Reflux | 2 hours | 66.8 - 95.8 | researchgate.net |

| Conventional Heating | Toluene | None | Reflux | Varies | Good | nih.gov |

| Microwave Irradiation | None | None | 150 - 250 | 3 - 10 min | 52 - 89 | researchgate.net |

| Conventional Heating | Acetic Acid | Sulphamic Acid (10%) | 110 | Varies | 86 - 98 | researchgate.net |

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity: When an unsymmetrically substituted phthalic anhydride is used, the reaction with an amine can lead to the formation of two regioisomeric phthalamic acids. The regioselectivity of the initial nucleophilic attack is often governed by steric and electronic factors. Generally, the amine will preferentially attack the less sterically hindered carbonyl group. nih.gov For instance, the reaction of 4-methylisobenzofuran-1,3-dione with 2-tert-butyl aniline (B41778) yields a mixture of regioisomers, with the major product resulting from the attack on the carbonyl group further away from the methyl group. nih.gov In the case of the synthesis of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- from the unsubstituted phthalic anhydride, regioselectivity is not a concern as both carbonyl groups are equivalent.

Stereoselectivity: If the primary amine contains a chiral center, the reaction with phthalic anhydride can potentially lead to racemization. However, it has been reported that the condensation of phthalic anhydride with amino acids can proceed without racemization, particularly when conducted in solvents like N,N-dimethylformamide or under microwave-assisted solvent-free conditions. researchgate.net For the synthesis of the target compound, 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, the starting material 2-amino-N-ethylacetamide is achiral, and therefore, stereoselectivity is not a factor in this specific synthesis.

Derivatization Strategies for Structural Modification of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

The structural framework of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- offers several sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically introduced on the terminal ethyl group, the isoindoline (B1297411) ring system, or at the amide nitrogen.

Introduction of Substituents on the Ethyl Group

While specific literature on the derivatization of the N-ethyl group of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is limited, general principles of C(sp³)–H functionalization in aliphatic amides can be applied. Directed radical hydrogen abstraction is a plausible strategy to introduce functionality at the ethyl group. This can be achieved using various catalytic systems that promote selective C-H activation. For instance, in related aliphatic amides, sequential radical γ- or δ-C–H lactamization followed by reaction with reagents like N-iodosuccinimide (NIS) and trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been shown to functionalize alkyl chains. nih.gov

Another potential approach involves the use of rhodium catalysts for C-H functionalization. The N-phthalimido group can act as a directing group, influencing the site of reaction. However, the electron-withdrawing nature of the phthalimido group might inductively protect nearby C-H bonds, potentially making functionalization of the ethyl group challenging without specific catalytic systems.

Modifications of the Isoindoline Ring System

The aromatic isoindoline ring of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is amenable to various modifications, a common strategy in the development of phthalimide-based compounds. Synthetic routes often start with substituted phthalic anhydrides to introduce desired functional groups onto the benzene (B151609) ring. For example, derivatives of N-(1,3-dioxoisoindolin-4-yl)acetamide have been synthesized by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with a range of aliphatic, aromatic, and heterocyclic amines. derpharmachemica.com This approach allows for the introduction of substituents at the 4-position of the isoindoline ring.

A variety of substituted phthalic anhydrides are commercially available or can be synthesized, providing access to a wide array of isoindoline ring-functionalized derivatives of the target compound. The reaction conditions for such syntheses, including the choice of solvent and temperature, can be crucial for achieving good yields. nih.gov

Table 1: Examples of Substituted Isoindoline-1,3-dione Derivatives from Analogous Syntheses

| Starting Amine/Substituted Phthalic Anhydride | Resulting Isoindoline-1,3-dione Moiety | Reference |

| N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various amines | 4-Acetamido-N-substituted-isoindoline-1,3-dione | derpharmachemica.com |

| 3-Nitrophthalic acid (reduced to 3-aminophthalic acid) and subsequent reactions | N-substituted-4-amino-isoindoline-1,3-dione | derpharmachemica.com |

Note: This table presents derivatization strategies on the isoindoline ring from related compounds, which can be applied to the synthesis of derivatives of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Diversification at the Amide Nitrogen

The amide nitrogen in 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- provides another handle for structural diversification. While direct substitution on the amide nitrogen of a pre-formed molecule can be challenging, derivatization is often achieved by synthesizing analogues with different substituents in place of the ethyl group. This is typically accomplished by reacting 2-(1,3-dioxoisoindolin-2-yl)acetic acid or its activated derivatives (like the corresponding acyl chloride) with a variety of primary or secondary amines.

For instance, a series of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide derivatives have been synthesized, showcasing the possibility of incorporating complex heterocyclic moieties at the amide nitrogen. nih.gov Similarly, analogous compounds with different N-substituents, such as N-(2-(4-phenylpiperazin-1-yl)ethyl), have been described, highlighting the versatility of this synthetic approach. vulcanchem.com

Table 2: Examples of N-Substituted 2-(1,3-dioxoisoindolin-2-yl)acetamide Derivatives

| Amine Reactant | Resulting N-Substituent | Reference |

| 4-Oxo-2-substituted-thiazolidin-3-amine | 4-Oxo-2-substituted-thiazolidin-3-yl | nih.gov |

| 2-(4-Phenylpiperazin-1-yl)ethanamine | 2-(4-Phenylpiperazin-1-yl)ethyl | vulcanchem.com |

| 2,2,2-Trifluoroethylamine | 2,2,2-Trifluoroethyl | medchemexpress.com |

Note: This table illustrates the diversity of substituents that can be introduced at the amide nitrogen by reacting 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives with different amines.

Green Chemistry Approaches in 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phthalimide derivatives to reduce environmental impact. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

For the synthesis of N-substituted phthalimides, water has been successfully employed as an eco-friendly solvent. The reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with various amines has been shown to proceed under catalyst-free conditions in water, offering high yields and a simple work-up procedure. derpharmachemica.com Another green approach is the use of solvent-free reactions. The synthesis of N-substituted phthalimides from phthalic anhydride and amines can be achieved by simple heating, which often results in a quick and clean reaction. researchgate.net

Microwave-assisted synthesis is another green technique that can accelerate the formation of the amide bond in related structures. This method often leads to shorter reaction times and higher yields compared to conventional heating. vulcanchem.com Furthermore, the use of ionic liquids as recyclable green solvents has been explored for the synthesis of N-substituted phthalimides. nih.gov

Table 3: Green Chemistry Approaches for the Synthesis of Related Phthalimide Derivatives

| Green Chemistry Approach | Reaction | Reference |

| Water as solvent, catalyst-free | N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide + amines | derpharmachemica.com |

| Solvent-free reaction | Phthalic anhydride + phenylethylamine | researchgate.net |

| Microwave-assisted synthesis | Coupling of dioxoisoindolin-activated esters with amines | vulcanchem.com |

| Ionic liquid as solvent | ortho-Dihaloarene + amine + CO (palladium-catalyzed) | nih.gov |

Note: This table summarizes green chemistry methods used for synthesizing related phthalimide compounds, which are applicable to the synthesis of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Advanced Analytical Characterization Techniques in Research on 2 Isoindolineacetamide, 1,3 Dioxo N Ethyl

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal the specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, specific signals corresponding to the different types of protons are expected. The ethyl group would present as a triplet and a quartet. The methylene (B1212753) protons of the acetamide (B32628) group adjacent to the imide nitrogen would likely appear as a singlet. The aromatic protons of the phthalimide (B116566) group would typically be observed as a set of multiplets in the downfield region of the spectrum.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct peaks would be anticipated for the carbonyl carbons of the imide and amide groups, the aromatic carbons of the benzene (B151609) ring, and the aliphatic carbons of the ethyl and acetamide moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | Triplet | ~15 |

| CH₂ (ethyl) | Quartet | ~35 |

| CH₂ (acetamide) | Singlet | ~40 |

| Aromatic CH | Multiplet | ~124, ~135 |

| Quaternary Aromatic C | N/A | ~132 |

| C=O (imide) | N/A | ~167 |

| C=O (amide) | N/A | ~168 |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is expected to show characteristic absorption bands. Strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the cyclic imide would be prominent, typically appearing around 1770 and 1700 cm⁻¹. Additionally, the amide functional group would exhibit its own characteristic absorptions, including a C=O stretch around 1650 cm⁻¹ and an N-H bend. researchgate.net

Table 2: Expected IR Absorption Bands for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imide C=O | Asymmetric Stretch | ~1770 |

| Imide C=O | Symmetric Stretch | ~1700 |

| Amide C=O | Stretch | ~1650 |

| N-H (amide) | Bend | ~1550 |

| C-N | Stretch | ~1390 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

Note: These are approximate values and can vary based on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, which has a molecular formula of C₁₂H₁₂N₂O₃, the monoisotopic mass is 232.0848 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass. The technique also allows for the prediction of mass-to-charge ratios (m/z) for various adducts that can form in the mass spectrometer's ion source. uni.lu

Table 3: Predicted Mass Spectrometry Data for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 233.09208 |

| [M+Na]⁺ | 255.07402 |

| [M-H]⁻ | 231.07752 |

| [M+NH₄]⁺ | 250.11862 |

| [M+K]⁺ | 271.04796 |

Source: PubChem. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts of a synthesis, thereby ensuring the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-. In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a stationary phase, propelled by a liquid mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases. A detector at the end of the column measures the concentration of the eluting components over time, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of any volatile impurities or if the compound is derivatized to increase its volatility. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. This technique is highly sensitive and can be used to detect trace levels of volatile or semi-volatile contaminants.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It quantitatively determines the mass percentages of constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively.

The molecular formula for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is C₁₂H₁₂N₂O₃. Based on this, the theoretical elemental composition can be calculated. This analytical technique is crucial for confirming the purity and identity of a newly synthesized batch of the compound, with acceptable deviations between found and calculated values typically being within ±0.4%. chemicalbook.com

Interactive Table: Elemental Composition of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 62.06 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.21 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.07 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.68 |

| Total | 232.239 | 100.00 |

Note: The data in the table above represents the theoretical values. Experimental values obtained from combustion analysis are expected to be in close agreement (typically within ±0.4%) for a pure sample.

X-Ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (C₁₀H₆N₂O₂), a compound with a similar phthalimide core and a two-atom side chain, has been determined. nih.gov In the crystal structure of this related compound, the molecules are linked by intermolecular C—H···O hydrogen bonds, a feature that could also be anticipated in the crystal packing of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-. nih.gov The study of such analogues reveals that the phthalimide group is typically planar. nih.gov

The data table below presents the crystallographic information for the related compound, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, which serves as a valuable reference for understanding the potential solid-state structure of N-substituted phthalimide derivatives. nih.gov

Interactive Table: Crystallographic Data for the Related Compound 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₀H₆N₂O₂ |

| Formula weight | 186.17 |

| Crystal system | Triclinic |

| Space group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 8.0960 (2) |

| b (Å) | 8.4371 (2) |

| c (Å) | 14.3118 (3) |

| α (°) | 85.072 (1) |

| β (°) | 79.272 (1) |

| γ (°) | 68.421 (1) |

| Volume (ų) | 893.02 (4) |

| Z | 4 |

| Source: Data for the related compound 2-(1,3-dioxoisoindolin-2-yl)acetonitrile. nih.gov |

Structure Activity Relationship Sar Investigations of 2 Isoindolineacetamide, 1,3 Dioxo N Ethyl and Its Analogues

Strategic Design of Analogues for SAR Studies

The exploration of the SAR for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- analogues is built upon the strategic and systematic synthesis of new derivatives. nih.gov The design process typically focuses on three primary regions of the molecule for modification: the N-substituent on the terminal acetamide (B32628), the aromatic isoindoline (B1297411) ring, and the acetamide linker.

Key synthetic strategies include:

Variation of the Amide Substituent: A primary strategy involves replacing the N-ethyl group with a wide array of other functionalities. This includes different alkyl groups to probe the effects of chain length and steric bulk, as well as incorporating aryl or heterocyclic rings to introduce different electronic properties and potential interaction points. mdpi.comnih.govnih.gov

Substitution on the Isoindoline Ring: Another common approach is the introduction of various substituents onto the benzene (B151609) ring of the phthalimide (B116566) core. Synthesizing derivatives with electron-donating or electron-withdrawing groups at different positions allows for the fine-tuning of the electronic character of the phthalimide system. farmaciajournal.commdpi.com

Linker Modification: The acetamide linker itself, which connects the phthalimide moiety to the terminal amide, can be altered. Changes in its length, rigidity, or chemical nature can significantly impact the spatial orientation of the key functional groups and thus their interaction with biological targets.

These synthetic efforts generate a library of related compounds, and the subsequent evaluation of their biological activities provides a framework for understanding which molecular features are essential for a desired pharmacological effect. nih.gov

Influence of N-Ethyl Moiety on Biological Activity

The influence of the N-ethyl group can be dissected into several components:

Steric Profile: The size and conformation of the ethyl group affect how the molecule fits within the binding site of a target protein or enzyme. The replacement of the ethyl group with smaller (e.g., methyl) or larger, bulkier substituents is a standard method in medicinal chemistry to probe the steric tolerance of a receptor pocket. nih.gov

Molecular Interactions: While the alkyl chain itself is largely non-polar, it engages in van der Waals and hydrophobic interactions within the target binding site. The amide N-H group can act as a hydrogen bond donor, an interaction fundamental to the mechanism of many drugs. patsnap.com

Table 1: Systematic Modification of the N-Alkyl Acetamide Group

| N-Substituent | Key Properties Modified (Relative to N-H) | Potential Impact on Activity |

|---|---|---|

| -H | Baseline | Provides H-bond donor capability without steric bulk. |

| -Methyl | Increased size and lipophilicity. | May improve hydrophobic interactions and membrane passage. |

| -Ethyl | Further increase in size and lipophilicity. | Probes for larger hydrophobic pockets; may enhance binding or introduce steric hindrance. |

| -Phenyl | Introduces aromaticity, significant steric bulk. | Potential for π-π stacking interactions; significantly alters solubility and conformation. |

Impact of Isoindoline Ring Substitution on Pharmacological Profiles

Modification of the phthalimide (isoindoline-1,3-dione) ring is a well-established strategy for tuning the pharmacological profile of this class of compounds. The electronic properties of the aromatic ring can be systematically altered by introducing substituents, which in turn affects the molecule's ability to participate in non-covalent interactions.

Research findings have highlighted several key trends:

Halogen Substitution: The introduction of halogen atoms (e.g., -Cl, -Br) onto the phenyl ring has been shown to enhance the biological activity in certain contexts. For instance, a bromo-substituted derivative of a related phthalimide urea (B33335) series exhibited notable anticancer activity. nih.govmdpi.com

Electron-Donating/Withdrawing Groups: The placement of electron-donating groups, such as methoxy (B1213986) (-OCH₃), or electron-withdrawing groups, like nitro (-NO₂), can have profound and often differing effects. Methoxy-substituted analogues have shown significant antioxidant activity. mdpi.com In contrast, derivatives bearing nitro groups have demonstrated anti-inflammatory and analgesic properties. nih.gov These substitutions alter the electron density of the ring system, influencing interactions like π-π stacking.

Table 2: Effect of Isoindoline Ring Substituents on Biological Activity

| Substituent Example | Position | Observed Effect in Analogue Series | Reference |

|---|---|---|---|

| Bromo (-Br) | 4-position | Moderate but significant anticancer activity. | mdpi.com |

| Methoxy (-OCH₃) | 2- or 4-position | Significant antioxidant activity. | mdpi.com |

| Nitro (-NO₂) | Not specified | Displayed anti-inflammatory and analgesic activities. | nih.gov |

Contributions of the Dioxo Group to Molecular Interactions

The two carbonyl groups (dioxo functionality) of the isoindoline ring are not merely structural features; they are critical to the molecule's ability to bind to biological targets. These groups are a cornerstone of the phthalimide pharmacophore.

Their primary contributions include:

Hydrogen Bond Acceptors: The oxygen atoms of the dioxo groups are potent hydrogen bond acceptors. Molecular docking studies on related phthalimide derivatives have repeatedly shown these carbonyls forming crucial hydrogen bonds with amino acid residues, such as arginine and tyrosine, within the active sites of proteins and enzymes. nih.gov These interactions serve to anchor the ligand in a specific orientation, which is often a prerequisite for biological activity.

Contribution to π-Interactions: The entire phthalimide ring system is planar and possesses a distinct electronic character. This allows it to participate in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. nih.govresearchgate.net The dioxo groups are integral to the electronic nature of this system.

Chelation and Metal Coordination: In some contexts, the two carbonyl oxygens can act as a bidentate ligand, coordinating with metal ions that may be present as cofactors in enzyme active sites.

Molecular modeling has confirmed that the phthalimide group is a key moiety for stabilization within the minor groove of DNA, with the carbonyl groups enabling the formation of stabilizing hydrogen bonds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations and establish a more quantitative understanding of SAR, researchers employ computational techniques like QSAR. researchgate.net QSAR modeling aims to create a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. This approach has been successfully applied to various series of phthalimide derivatives to guide the design of more potent molecules.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different physicochemical and structural properties of a molecule. For phthalimide-based compounds, a range of descriptors are calculated using specialized software to capture the properties relevant to their biological activity. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies of Phthalimide Analogues

| Descriptor Class | Specific Descriptor Example | Description | Relevance |

|---|---|---|---|

| Physicochemical | ClogP | The logarithm of the octanol/water partition coefficient. | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. researchgate.net |

| Thermodynamic | FISA | Hydrophilic component of the total accessible surface area. | Relates to the potential for hydrophilic interactions. |

| Structural | Rotatable Bond Fraction (RBF) | The number of rotatable bonds as a fraction of the total bonds. | Quantifies molecular flexibility, which can be crucial for fitting into a binding site. researchgate.net |

| Electronic | qCC, qαtotal | Partial charges on specific atoms or groups. | Describes the electronic distribution, which governs electrostatic and hydrogen bonding interactions. researchgate.net |

Development and Validation of QSAR Models

Once descriptors are calculated for a series of analogues with known biological activities, a statistical method, such as partial least-squares (PLS) or multiple linear regression, is used to generate a mathematical model. researchgate.net This model takes the form of an equation that relates the descriptor values to activity.

A typical QSAR model might look like: Predicted Activity = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) - (c₃ × Descriptor C)

The development of a robust QSAR model is a multi-step process:

Model Generation: A training set of molecules is used to generate the mathematical equation that best correlates the descriptors with the observed activity.

External Validation: The most rigorous test of a QSAR model is to use it to predict the activity of an external test set—a group of compounds that were not used in any part of the model generation or internal validation. A high correlation between the predicted and actual activities for this external set confirms the model's utility for designing new, potentially more active compounds.

For α-substituted acetamido-N-benzylacetamide derivatives, a related class of compounds, QSAR models have successfully predicted anticonvulsant activity, demonstrating the power of this approach. researchgate.net

Preclinical Mechanistic Elucidation of 2 Isoindolineacetamide, 1,3 Dioxo N Ethyl Mediated Biological Effects

In Vitro Biological Activity Screening and Assays

In vitro screening is a cornerstone of early-stage drug discovery, providing initial insights into the biological activities of a compound. However, specific data from such screenings for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- are not available in the reviewed scientific literature. Research on analogous compounds involves a variety of assays to determine potential therapeutic effects.

Cell-Based Assays for Specific Biological Pathways

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways. For many isoindoline (B1297411) derivatives, these assays have been instrumental in identifying potential anticancer and anti-inflammatory properties. For instance, various isoindole-1,3-dione derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer). nih.gov These studies often measure cell viability and proliferation to determine a compound's antiproliferative potential.

Despite these methodologies being standard for the broader class of isoindoline compounds, no published studies were identified that specifically report the use of cell-based assays to investigate the biological pathways affected by 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Interactive Table 1: Cell-Based Assay Data for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

| Assay Type | Cell Line | Pathway Investigated | Result |

| Cell Viability | Not Reported | Not Reported | No Data Available |

| Apoptosis Assay | Not Reported | Not Reported | No Data Available |

| Cytotoxicity | Not Reported | Not Reported | No Data Available |

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine a compound's ability to inhibit specific enzymes are therefore a key part of preclinical research. For example, some 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives have been shown to be potent inhibitors of 15-lipoxygenase-1, an enzyme implicated in inflammation. farmaciajournal.com Similarly, other related isoindoline structures have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is a key target for anti-inflammatory drugs. mdpi.com

However, the scientific literature lacks any reports of enzyme inhibition assays being performed specifically with 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-. Therefore, its potential to act as an enzyme inhibitor remains uncharacterized.

Receptor Binding Studies

Receptor binding studies are essential to determine if a compound interacts with specific cellular receptors, which can be the initiating step for a biological response. While the broader class of isoindoline derivatives has been investigated for interaction with various receptors, no such studies have been published for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This often involves a combination of computational and experimental approaches.

Protein-Ligand Interaction Studies

Understanding the interaction between a small molecule (ligand) and its protein target at a molecular level can provide deep insights into its mechanism of action. Techniques such as X-ray crystallography and computational molecular docking are often employed for this purpose. For related compounds, such as certain N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, molecular docking has been used to predict their binding mode to targets like tumor necrosis factor-alpha (TNF-α). derpharmachemica.com

However, there are no published protein-ligand interaction studies for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- in the available scientific literature.

Interactive Table 2: Molecular Docking and Interaction Data for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not Reported | No Data Available | No Data Available |

Pathway Analysis of Cellular Responses

Once a molecular target is identified, pathway analysis helps to elucidate the downstream cellular responses. This can involve techniques like transcriptomics or proteomics to observe changes in gene or protein expression following compound treatment. For instance, inhibition of a target like TNF-α by a compound would be expected to modulate inflammatory pathways such as the NF-κB signaling cascade. mdpi.com

As no molecular targets have been identified for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, no subsequent pathway analysis studies have been reported. The broader cellular effects of this specific compound are therefore currently unknown.

Mechanistic Studies in Animal Models (non-clinical human)

Extensive literature searches did not yield specific preclinical studies in animal models for the compound 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-. While research exists for various other isoindoline and phthalimide (B116566) derivatives, data directly pertaining to the in vivo mechanistic elucidation of this specific chemical entity is not publicly available.

Pharmacodynamic Assessments in Relevant Preclinical Models

No specific pharmacodynamic assessments in preclinical animal models for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- were identified in the reviewed scientific literature. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a drug on a living organism. For related phthalimide derivatives, a range of biological activities, including anti-inflammatory and analgesic effects, have been reported in preclinical models. sciforum.net For instance, some N-substituted phthalimides have been shown to reduce paw edema in mice, an indicator of anti-inflammatory activity. nih.gov The proposed mechanisms for these effects in related compounds often involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). sciforum.netderpharmachemica.com However, without direct experimental data for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, its specific pharmacodynamic profile remains uncharacterized.

Biomarker Identification and Validation

There is no available information on the identification or validation of specific biomarkers for monitoring the biological effects of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- in preclinical models. Biomarker studies are essential for translational research, providing measurable indicators of a drug's activity. For other isoindoline derivatives, potential biomarkers could theoretically include levels of inflammatory cytokines (e.g., TNF-α, interleukins), enzymes (e.g., COX, topoisomerase II), or specific cell surface markers, depending on the compound's mechanism of action. nih.gov The validation of such biomarkers would require robust preclinical studies correlating their levels with the pharmacological response to the drug.

Comparative Mechanistic Analysis with Related Isoindoline Derivatives

A direct comparative mechanistic analysis of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- with other isoindoline derivatives is not possible due to the lack of specific mechanistic data for this compound. However, a general comparison can be drawn based on the structural features of related molecules.

The biological activity of isoindoline derivatives is significantly influenced by the nature of the substituent attached to the nitrogen atom of the isoindoline core. These derivatives can be broadly categorized into N-alkyl and N-aryl substituted compounds.

N-Aryl Phthalimides: These compounds, where an aromatic ring is attached to the nitrogen, have been investigated for a variety of activities. For example, some N-arylphthalimides have demonstrated analgesic properties, with proposed mechanisms involving COX inhibition and sodium channel blocking. sciforum.net Others have shown hypolipidemic activity in animal models. nih.gov

The table below provides a general comparison of activities observed in different classes of isoindoline derivatives, highlighting the diverse biological landscape of this chemical family. It is important to reiterate that the specific activities of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- have not been experimentally determined and reported in the available literature.

Table 1: General Biological Activities of Related Isoindoline Derivatives

| Compound Class | General Structure | Reported Biological Activities (in various derivatives) |

| N-Aryl Phthalimides | Phthalimide ring with an aryl substituent on the nitrogen | Analgesic, Anti-inflammatory, Hypolipidemic |

| N-Alkyl Phthalimides | Phthalimide ring with an alkyl substituent on the nitrogen | Anti-inflammatory, Analgesic (in some derivatives) |

| Isoindoline-based Alkaloids | Complex fused ring systems containing the isoindoline core | Varied, including potential neurological effects |

Computational and Theoretical Studies on 2 Isoindolineacetamide, 1,3 Dioxo N Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure and the prediction of chemical reactivity and reaction pathways.

The electronic structure of a molecule dictates its behavior in chemical reactions. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a large gap suggests high stability and low reactivity. chemmethod.com

Table 1: Representative Frontier Molecular Orbital Energies for Phthalimide (B116566) Derivatives (Illustrative)

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phthalimide | -7.5 | -1.8 | 5.7 |

| N-Ethylphthalimide | -7.3 | -1.6 | 5.7 |

Note: The values in this table are illustrative and based on data for similar compounds. They are intended to provide a general understanding of the expected range for phthalimide derivatives.

The molecular electrostatic potential (MEP) is another crucial output of electronic structure calculations. It provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For isoindoline-1,3-dione derivatives, the carbonyl oxygens typically represent nucleophilic regions, while the area around the N-substituent can exhibit varying electronic characteristics depending on its chemical nature. researchgate.net

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, including the structures of transition states and intermediates. smu.edursc.org This information is vital for understanding how a molecule might be metabolized or how it might interact with its biological target.

For N-substituted phthalimides, computational studies can predict the likelihood and energetics of various reactions, such as hydrolysis of the imide ring or reactions involving the side chain. rsc.org The analysis of the transition state, the highest energy point along the reaction coordinate, provides critical information about the activation energy of the reaction, which in turn determines the reaction rate. researchgate.net

While specific reaction mechanism studies for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- were not found in the reviewed literature, the general approach would involve using DFT methods to model the interaction of the compound with relevant biological molecules or reactive species. nih.gov Such studies would help in predicting its metabolic fate and potential for covalent interactions with biological targets.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting how a small molecule might interact with a biological macromolecule, such as a protein or a nucleic acid. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. redalyc.org This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the key interactions that stabilize the ligand-protein complex. mdpi.comnih.gov

Numerous studies have employed molecular docking to investigate the binding of isoindoline-1,3-dione derivatives to various protein targets, including enzymes and receptors implicated in different diseases. acs.orgsemanticscholar.org These studies have shown that the phthalimide core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues in the active site of the protein. redalyc.org The N-substituent plays a crucial role in determining the binding affinity and selectivity by occupying specific pockets within the binding site. mdpi.com

For 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, molecular docking studies could be employed to predict its potential biological targets. This would involve docking the compound into the binding sites of a panel of proteins known to be associated with various diseases. The results would be scored based on the predicted binding energy, providing a ranked list of potential targets for further experimental validation.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and the stability of the complex over time. nih.govchemrxiv.orgtaylorfrancis.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. acs.org

For isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of the ligand within the binding site of a protein. researchgate.net These simulations can reveal whether the initial binding pose predicted by docking is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site. acs.org Analysis of the MD trajectory can also provide information about the key protein-ligand interactions that are maintained throughout the simulation, further validating the binding mode. mdpi.com Conformational analysis is a key component of these simulations, shedding light on the flexibility of the molecule and its preferred shapes. nih.govtaylorfrancis.com

An MD simulation of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- complexed with a potential protein target would provide valuable information on its binding stability and the dynamics of the interaction. This would be crucial for validating any initial hits from molecular docking studies.

ADMET Prediction and Molecular Properties Calculation

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its potential as a drug candidate. nih.govcomputabio.com In silico ADMET prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large numbers of compounds and the identification of potential liabilities before significant resources are invested in their synthesis and testing. springernature.comscbdd.com

A variety of computational models and software programs are available to predict a wide range of ADMET-related properties. simulations-plus.comgreenstonebio.comsygnaturediscovery.com These tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational methods to correlate the chemical structure of a molecule with its physicochemical and biological properties. simulations-plus.com

For 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, a range of molecular properties can be computationally predicted. These predictions can help to assess its drug-likeness and potential for oral bioavailability. nih.govescholarship.org

Table 2: Predicted Molecular and ADMET Properties for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (Illustrative)

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 218.21 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Lipophilicity and membrane permeability |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation |

| Number of Hydrogen Bond Donors | 1 | Influences binding and solubility |

| Number of Hydrogen Bond Acceptors | 4 | Influences binding and solubility |

| Polar Surface Area (PSA) | ~70 Ų | Related to membrane permeability |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | CNS activity potential |

Note: The values in this table are illustrative and represent typical predictions that can be obtained from various ADMET prediction software. They are not based on specific experimental data for this compound.

Prediction of Solubility and Permeability (Computational)

Computational models are instrumental in forecasting the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. For 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, various parameters related to its solubility and permeability have been predicted using computational software.

One prediction indicates a water solubility of 0.13 g/L. nih.gov Further computational assessments using different models have also been performed. These predictions are crucial in the early stages of drug discovery and development, as they help in assessing the potential bioavailability of a compound. For instance, a compound's ability to be absorbed in the human intestine and its aqueous solubility are key determinants of its potential efficacy. While specific intestinal absorption data for this compound is not detailed, related studies on similar structures, such as thiazolidine-2,4-diones, have shown predictions of poor human intestinal absorption but varying levels of aqueous solubility.

Table 1: Predicted Physicochemical and Permeability Properties

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 0.13 g/L | ALOGPS nih.gov |

| logP | -0.01 | ALOGPS nih.gov |

| logP | 0.44 | ChemAxon nih.gov |

| logS | -3.2 | ALOGPS nih.gov |

| Polar Surface Area | 61.78 Ų | ChemAxon nih.gov |

| Bioavailability | Yes | ChemAxon nih.gov |

| Rule of Five | Yes | ChemAxon nih.gov |

| Ghose Filter | Yes | ChemAxon nih.gov |

| Veber's Rule | Yes | ChemAxon nih.gov |

Predicted Collision Cross Section (CCS) for Analytical Confirmation

Collision Cross Section (CCS) is a key physicochemical property that is increasingly used in conjunction with mass spectrometry for the confident identification of molecules. The predicted CCS values for various adducts of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- have been calculated. These theoretical values are vital for confirming the presence of the compound in analytical samples by comparing them with experimental data.

The predictions were calculated using CCSbase. The data provides a valuable resource for analytical chemists working on the identification and characterization of this and related compounds.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.09208 | 149.3 |

| [M+Na]+ | 255.07402 | 158.0 |

| [M-H]- | 231.07752 | 152.9 |

| [M+NH4]+ | 250.11862 | 168.7 |

| [M+K]+ | 271.04796 | 155.1 |

| [M+H-H2O]+ | 215.08206 | 142.8 |

| [M+HCOO]- | 277.08300 | 172.0 |

| [M+CH3COO]- | 291.09865 | 193.0 |

| [M+Na-2H]- | 253.05947 | 152.9 |

| [M]+ | 232.08425 | 150.8 |

Cheminformatics and Data Mining for Analogues and Target Identification

Cheminformatics is a pivotal discipline in modern drug discovery, employing computational techniques to analyze vast chemical datasets. This approach is utilized for identifying compounds with desirable properties, predicting their activities, and designing novel molecules.

In the context of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-, its structural similarity to thalidomide (B1683933) and pomalidomide (B1683931) places it within a class of compounds known for their immunomodulatory and anti-cancer activities. uni.lu Data mining and cheminformatics approaches can be used to screen large compound libraries for analogues of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-. The goal of such screening is to identify related molecules that may possess similar or improved biological activities.

For instance, research on phthalimide derivatives, the core structure of this compound, has led to the synthesis and evaluation of new molecules with antiproliferative activity against various cancer cell lines. Studies on other related heterocyclic compounds, like thiazolidine-2,4-diones, have also utilized computational methods to identify potential inhibitors of targets such as VEGFR-2, which is implicated in tumor angiogenesis. These examples highlight how cheminformatics can guide the synthesis and testing of analogues for specific biological targets. The identification of Pomalidomide impurity G as a related compound further underscores the importance of these techniques in pharmaceutical development and quality control. uni.lu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- |

| Pomalidomide |

| Thalidomide |

| Thiazolidine-2,4-diones |

| 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)acetamide |

| N-(5-cyanopyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |

| Doxorubicin |

| (E)-N-(3-(1-(2-(4-(2, 2, 2-trifluoroacetamido) benzoyl) hydrazono) ethyl) phenyl) nicotinamide |

Future Directions and Research Gaps for 2 Isoindolineacetamide, 1,3 Dioxo N Ethyl

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of phthalimides, often involving the condensation of phthalic anhydride (B1165640) with a primary amine at elevated temperatures or the Gabriel synthesis, provides a reliable route to these compounds. tandfonline.comuq.edu.au However, the future of pharmaceutical manufacturing increasingly hinges on the principles of green chemistry, emphasizing efficiency, safety, and environmental stewardship.

Recent advancements have showcased more sustainable approaches to phthalimide (B116566) synthesis. These include:

Catalyst-Free and Eco-Friendly Methods: The use of high-temperature, high-pressure water/ethanol mixtures has been shown to be an effective and clean method for the condensation of o-phthalic acid and amines, often yielding pure crystalline products. nih.gov Similarly, methods utilizing molecular oxygen as a green oxygen source in copper-catalyzed oxidative reactions of ketones and amines present a sustainable alternative. pharmalegacy.com

Novel Catalytic Systems: Palladium-catalyzed reactions, such as the three-component reaction of ortho-dihaloarenes, amines, and carbon monoxide in ionic liquids, offer a novel approach to constructing N-substituted phthalimides. pharmalegacy.com Furthermore, the development of heterogeneous and reusable catalysts, like polymer-supported palladium-N-heterocyclic carbenes, aligns with the goals of sustainable chemistry by simplifying product purification and reducing waste. pharmalegacy.com

Metal-Free Approaches: To circumvent the use of potentially toxic and expensive heavy metals, metal-free synthetic routes are highly desirable. Recent research has demonstrated the synthesis of N-aryl phthalimides using elemental sulfur as an oxidant in the reaction of 2-formylbenzoic acids and aryl/heteroaryl amines. pharmalegacy.com

Future research should focus on adapting these and other emerging synthetic methodologies to the specific synthesis of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- and its analogues. The development of a scalable, cost-effective, and environmentally benign synthetic process is a critical step towards enabling further preclinical and potentially clinical investigation.

Advanced SAR-Driven Design of Next-Generation Analogues

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective drug candidates. For the phthalimide class, the phthalimide ring system is recognized as an essential pharmacophoric element. nih.gov However, the substituents on this core structure play a crucial role in determining the biological activity and target specificity.

Key areas for future SAR-driven design of analogues of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- include:

Modification of the N-Alkyl Chain: In a series of phthalimide analogues evaluated for anti-inflammatory activity, the bulkiness of the N-substituted alkyl chain was found to be associated with biological activity. nih.gov Systematic variation of the N-ethyl group in 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- with other alkyl, branched-alkyl, or cyclic moieties could lead to enhanced potency or altered target engagement.

Substitution on the Phthalimide Ring: The introduction of various substituents on the benzene (B151609) ring of the phthalimide core can significantly impact activity. For example, studies on phthalimide-based COX-2 inhibitors have shown that specific substitution patterns can lead to high potency and selectivity. bohrium.com Exploring the effects of introducing electron-donating or electron-withdrawing groups on the phthalimide ring of the target compound could yield analogues with improved properties.

Hybridization with Other Pharmacophores: A promising strategy in drug design is the hybridization of two or more pharmacophoric fragments to create a single molecule with enhanced or dual activity. nih.gov The acetamide (B32628) side chain of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- offers a convenient point for conjugation with other biologically active moieties, such as those targeting kinases or other enzymes implicated in disease. nih.gov

A comprehensive SAR exploration will require the synthesis of a focused library of analogues and their systematic evaluation in relevant biological assays.

Deeper Elucidation of Off-Target Interactions and Selectivity Profiles

While a compound may be designed to interact with a specific biological target, it often exhibits off-target interactions that can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. nih.gov A thorough understanding of a compound's selectivity profile is therefore crucial for its development as a safe and effective therapeutic.

Future research in this area should involve:

Computational Off-Target Prediction: A variety of computational methods are now available to predict potential off-target interactions for small molecules. benthamdirect.com These approaches utilize large databases of known drug-target interactions and employ machine learning algorithms to identify potential binding partners based on chemical structure and other properties. nih.govmdpi.com Applying these predictive tools to 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- can provide an initial landscape of potential off-targets, guiding subsequent experimental validation.

Experimental Off-Target Screening: In vitro screening against a broad panel of receptors, enzymes, and ion channels is the gold standard for experimentally determining a compound's selectivity. creative-biolabs.com Techniques such as cell microarray screening can assess binding to a wide array of cell surface and secreted proteins, providing valuable data on potential off-target liabilities. creative-biolabs.com

Proteome-wide Profiling: Advanced techniques like chemical proteomics can be used to identify the direct binding targets of a compound in a cellular context. For instance, conjugating the phthalimide moiety to a probe can be used to "pull down" its binding partners from cell lysates, enabling their identification by mass spectrometry. nih.gov

A comprehensive off-target profile for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- will be invaluable for interpreting its biological activity and for guiding the design of more selective analogues.

Development of Advanced In Vitro and In Vivo Preclinical Models

The selection of appropriate preclinical models is critical for evaluating the therapeutic potential of a new chemical entity and for predicting its effects in humans. nih.gov Given the broad range of biological activities associated with phthalimides, a variety of models will be necessary to fully characterize 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Future research should focus on utilizing and developing:

Advanced In Vitro Models:

Cell-Based Assays: A wide array of cell-based assays are available for screening compounds for anti-cancer, anti-inflammatory, and immunomodulatory activities. nih.govreactionbiology.comnoblelifesci.com These include cell proliferation assays, kinase inhibition assays, and assays that measure the production of inflammatory mediators like nitric oxide. nih.govnih.gov For instance, murine macrophage RAW264.7 cells stimulated with lipopolysaccharide are a common model for evaluating anti-inflammatory activity. nih.gov

3D and Organoid Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo environment compared to traditional 2D cell cultures. nih.gov Immune organoids, for example, can recapitulate key aspects of lymphoid tissue architecture and are a promising platform for evaluating immunomodulatory drugs. mdpi.com

Relevant In Vivo Models:

Models of Inflammation: Animal models of inflammation, such as carrageenan-induced paw edema in rats, are widely used to assess the in vivo efficacy of anti-inflammatory compounds. accscience.comsemanticscholar.org

Models of Neurodegenerative Disease: Given the known neurotrophic and neuroprotective effects of some phthalimide derivatives, evaluating 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could be a fruitful area of investigation. uq.edu.aupharmalegacy.comnih.gov A variety of transgenic and toxin-induced animal models are available for this purpose. pharmalegacy.comacs.org

Oncology Models: Should in vitro data suggest anti-cancer activity, evaluation in xenograft models, where human tumor cells are implanted into immunocompromised mice, would be a necessary next step. criver.com

The choice of preclinical model should be guided by the specific therapeutic hypothesis being tested for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These powerful computational tools can accelerate the identification of novel drug candidates, predict their properties, and optimize their design. rsc.org

Future research on 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- should leverage AI and ML in the following ways:

De Novo Drug Design: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to generate novel molecules with desired properties. This approach could be used to design next-generation analogues of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- with enhanced potency and selectivity.

Predictive Modeling: AI/ML models can be developed to predict a wide range of properties for new compounds, including their bioactivity, physicochemical properties, and potential for off-target effects. mdpi.com This can help to prioritize the synthesis of the most promising analogues, saving time and resources.

High-Throughput Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This can be a highly effective way to identify novel starting points for drug discovery programs.

The integration of AI and ML into the research and development pipeline for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- has the potential to significantly accelerate the discovery of new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted isoindoline precursors and ethylamine derivatives under controlled pH and temperature. For example, tin(II) complexes of structurally related isoindole derivatives have been synthesized using reflux conditions in anhydrous solvents (e.g., ethanol or toluene) with catalytic acid or base . Characterization via FT-IR and NMR can validate intermediate formation. Reaction optimization may require factorial design to assess variables like solvent polarity, stoichiometry, and reaction time .

Q. How can the structural integrity of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For related compounds (e.g., 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid), monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 4.8195 Å, b = 10.3415 Å) have been resolved using single-crystal XRD . Complementary techniques include:

- Mass spectrometry for molecular weight confirmation.

- Multinuclear NMR (¹H, ¹³C) to verify substituent positions and electronic environments.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Initial screens should focus on target-specific in vitro models. For example:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with appropriate controls (e.g., solvent-only and reference antibiotics) .

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions